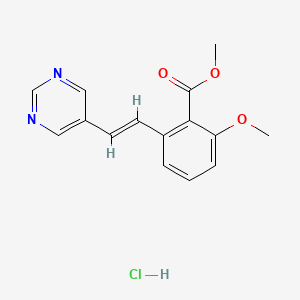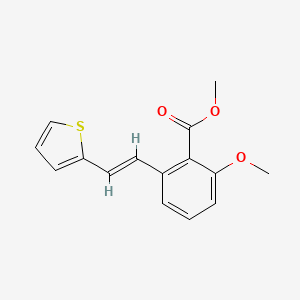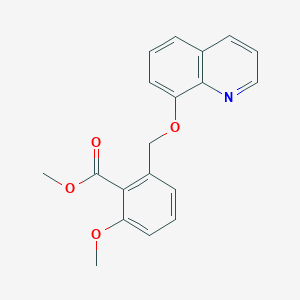
1,3-Dibromo-2-butoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromobenzene is a clear, colorless to light yellow liquid . It’s used in Suzuki coupling reactions for the preparation of [n]metacyclophanes . It’s also used to prepare 5-(3-bromo-phenyl)-2,4-di-tert-butoxy-pyrimidine using Pd (0) (PPh3)4 as a reagent .
Synthesis Analysis
The synthesis of dibromobenzenes typically involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
In the molecular structure of 1,3-Dibromobenzene, the bromine atoms are located at the 1 and 3 positions of the benzene ring . The molecule is essentially planar .Chemical Reactions Analysis
1,3-Dibromobenzene can undergo solid-supported [KF-Al 2 O 3] palladium-catalyzed polyarylation reaction with phenyl boronic acid under microwave irradiation to yield conjugated polyaryls .Physical And Chemical Properties Analysis
1,3-Dibromobenzene has a melting point of -7 °C and a boiling point of 218-219 °C. It has a density of 1.952 g/mL at 25 °C and is insoluble in water .Scientific Research Applications
Suzuki Coupling Reactions
1,3-Dibromo-2-butoxy-benzene is utilized in Suzuki coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium catalyst. In this context, 1,3-dibromo-2-butoxy-benzene serves as a valuable starting material for the preparation of various organic compounds, including [n]metacyclophanes .
Density Functional Theory (DFT) Studies
Density functional theory calculations have been employed to investigate the molecular interactions within 1,3-dibromo-2-butoxy-benzene. These studies reveal the rotational hindering potentials for different methyl groups attached to the benzene ring. For instance, while the symmetrically located methyl group between two bromine atoms has a small 6-fold rotation hindering potential, other methyl groups exhibit higher hindrance energies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-2-butoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHGXKMDLKNKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-butoxy-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)


![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)
![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)
![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)


![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)
![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)
![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)
![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)